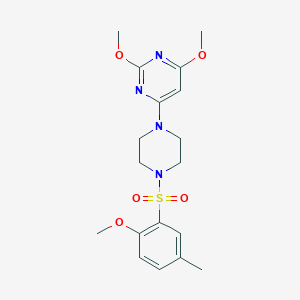![molecular formula C10H19NO2 B2452581 3-[(Oxan-4-yl)methyl]morpholine CAS No. 1889614-34-9](/img/structure/B2452581.png)
3-[(Oxan-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Oxan-4-yl)methyl]morpholine is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 .Chemical Reactions Analysis
The synthesis of morpholines from 1,2-amino alcohols and related compounds has been described in recent advances . This includes the synthesis of this compound .Aplicaciones Científicas De Investigación
Inhibitory Activity and Anti-inflammatory Agents
- A study by Šmelcerović et al. (2013) explored two cyclodidepsipeptides, including a derivative of morpholine, for their inhibitory activity against xanthine oxidase and anti-inflammatory response. These compounds showed significant inhibition of xanthine oxidase and suppressed nuclear factor κB activation, suggesting potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Synthesis of Antimicrobials
- Kumar et al. (2007) reported on the synthesis of a morpholine derivative useful for creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis involved a nine-step process with an overall yield of 36% (Kumar et al., 2007).
Kinase Inhibition
- Hobbs et al. (2019) discussed the discovery of a non-nitrogen containing morpholine isostere, which was applied in potent inhibitors of the PI3K-AKT-mTOR pathway. This study highlighted the morpholine derivative's ability to mimic key conformational aspects necessary for kinase inhibition (Hobbs et al., 2019).
Antifungal Drug Research
- Bushuieva et al. (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine derivative in creating new antifungal drugs. This research indicated the compound's effectiveness against certain fungal pathologies and lack of mutagenic effects at used doses (Bushuieva et al., 2022).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of morpholine derivatives to predict their antioxidant activities. This analysis served as a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Human Neurokinin-1 Receptor Antagonism
- Hale et al. (1998) worked on structural modifications of morpholine derivatives to develop potent human neurokinin-1 receptor antagonists. This research contributed to understanding potential treatments for disorders related to Substance P (Hale et al., 1998).
Safety and Hazards
The safety information for 3-[(Oxan-4-yl)methyl]morpholine includes several hazard statements: H315, H318, H335 . These indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(oxan-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMNMLHPVNQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
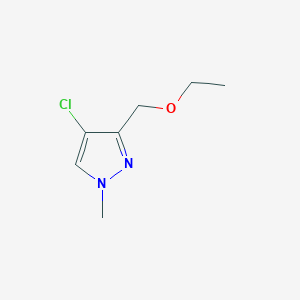
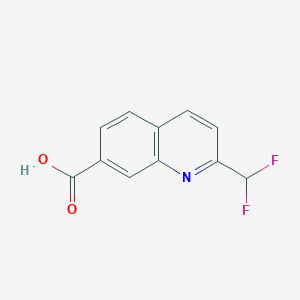
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
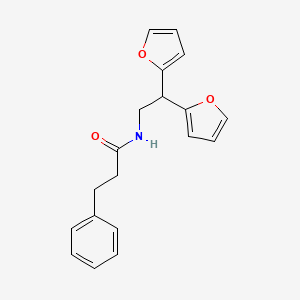
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
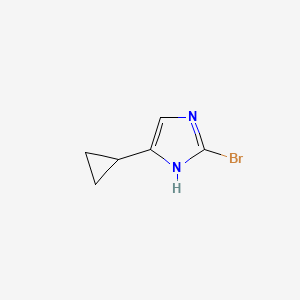
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
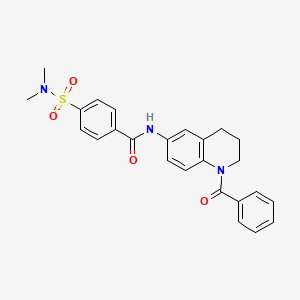
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)
